![molecular formula C28H18N2O6 B13760259 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves cyclization reactions to form the heptacyclic framework.
Functional group modifications: Introduction of methoxy and methyl groups through reactions such as methylation and methoxylation.
Purification: The final compound is purified using techniques like chromatography to ensure the desired product is obtained.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Functional groups on the compound can be replaced with other groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several applications in scientific research:
Chemistry: Used as a model compound to study complex molecular structures and reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone include other complex polycyclic compounds with multiple functional groups. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. Examples include:
- 11,12-Dihydroxy-7,14-dimethoxy-8,11,13-abietatrien-20,6-olide .
- N,N’-Bis(2-ethylhexyl)-1,7-dibromo-3,4,9,10-perylenetetracarboxylic Diimide .
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific investigations.
特性
分子式 |
C28H18N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H18N2O6/c1-29-25(31)13-7-5-11-22-18(36-4)10-16-20-14(26(32)30(2)28(16)34)8-6-12(24(20)22)21-17(35-3)9-15(27(29)33)19(13)23(11)21/h5-10H,1-4H3 |
InChIキー |
KVEGEIOBFKORNA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)C)OC)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)





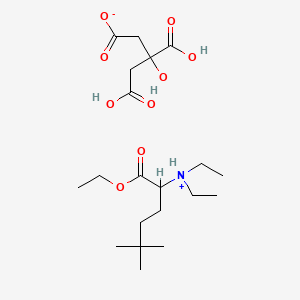
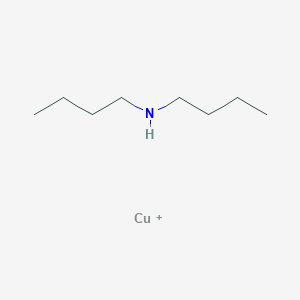
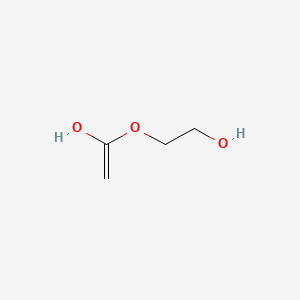
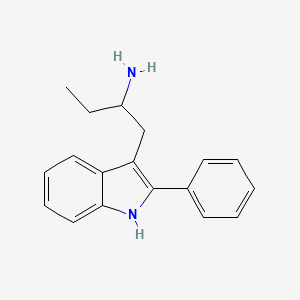

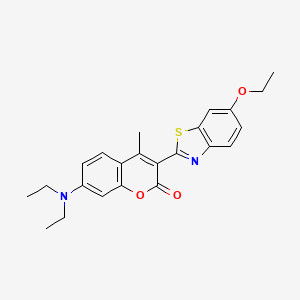
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

